molecular formula C9H10ClFINO2 B2851668 (S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride CAS No. 2375248-13-6

(S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride

Cat. No. B2851668
M. Wt: 345.54
InChI Key: NLARAFDPBZMRDJ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride” is a derivative of an amino acid, specifically an isomer of phenylalanine. The “S” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms. The “2-fluoro-5-iodophenyl” part of the name suggests that the phenyl (benzene) ring of the phenylalanine is substituted with a fluorine atom at the 2nd position and an iodine atom at the 5th position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate isomer of phenylalanine. The phenyl ring would then need to be substituted with the fluorine and iodine atoms, which could potentially be achieved through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be similar to that of phenylalanine, with the exception of the fluorine and iodine atoms on the phenyl ring. The presence of these halogens will likely influence the compound’s chemical properties, as halogens are highly electronegative .


Chemical Reactions Analysis

As an amino acid derivative, this compound would likely participate in reactions similar to other amino acids. This could include peptide bond formation, in which the amino group of one amino acid reacts with the carboxyl group of another .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine and iodine atoms. For example, the compound’s polarity, solubility, and reactivity could all be affected .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promise as a bioactive compound, further studies could be conducted to explore its potential applications .

properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLARAFDPBZMRDJ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC(C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride

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